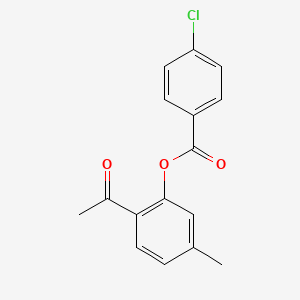
2-acetyl-5-methylphenyl 4-chlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-acetyl-5-methylphenyl 4-chlorobenzoate, also known as AMPCB, is a chemical compound that has been widely studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in many different fields.
Mécanisme D'action
The mechanism of action of 2-acetyl-5-methylphenyl 4-chlorobenzoate is not fully understood, but it is thought to involve binding to specific sites on proteins and altering their activity. This compound has been found to be particularly effective at modulating the activity of enzymes, which are essential for many biochemical processes in the body.
Biochemical and Physiological Effects:
2-acetyl-5-methylphenyl 4-chlorobenzoate has been found to have a variety of biochemical and physiological effects, including inhibition of enzyme activity, modulation of protein-protein interactions, and alteration of cellular signaling pathways. This compound has also been found to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for a variety of different diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-acetyl-5-methylphenyl 4-chlorobenzoate in lab experiments is its ability to bind to a variety of different proteins and modulate their activity. This makes it a valuable tool for studying protein-ligand interactions and enzyme kinetics. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are many potential future directions for research on 2-acetyl-5-methylphenyl 4-chlorobenzoate, including studies of its potential therapeutic applications in diseases such as cancer and inflammation. This compound could also be used in drug discovery efforts to identify new compounds that can modulate protein activity. Additionally, further studies are needed to fully understand the mechanism of action of 2-acetyl-5-methylphenyl 4-chlorobenzoate and its effects on different biochemical and physiological processes in the body.
In conclusion, 2-acetyl-5-methylphenyl 4-chlorobenzoate is a valuable tool for scientific research, with a variety of potential applications in fields such as protein-ligand interactions, enzyme kinetics, and drug discovery. While there are some limitations to its use, this compound has the potential to lead to important new discoveries in many different areas of research.
Méthodes De Synthèse
The synthesis of 2-acetyl-5-methylphenyl 4-chlorobenzoate involves the reaction of 2-acetyl-5-methylphenol with 4-chlorobenzoyl chloride in the presence of a base such as pyridine. This reaction results in the formation of 2-acetyl-5-methylphenyl 4-chlorobenzoate, which can be purified through recrystallization.
Applications De Recherche Scientifique
2-acetyl-5-methylphenyl 4-chlorobenzoate has been used in a number of scientific research applications, including studies of enzyme kinetics, protein-protein interactions, and drug discovery. This compound has been found to be particularly useful in studies of protein-ligand interactions, as it can bind to a variety of different proteins and modulate their activity.
Propriétés
IUPAC Name |
(2-acetyl-5-methylphenyl) 4-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO3/c1-10-3-8-14(11(2)18)15(9-10)20-16(19)12-4-6-13(17)7-5-12/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPMSVNGEGRSLJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C)OC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Acetyl-5-methylphenyl) 4-chlorobenzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methylbenzyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5729108.png)
![7-(1-phenyl-1H-pyrazol-4-yl)-6H-[1,3]dioxolo[4,5-h]chromen-6-one](/img/structure/B5729116.png)
![5-bromo-4-chloro-2-{[(2,2-dimethylpropyl)amino]methylene}-1,2-dihydro-3H-indol-3-one](/img/structure/B5729130.png)
![4-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5729139.png)
![4-{2-[(2-methyl-2-propen-1-yl)oxy]benzylidene}-2-(2-thienyl)-1,3-oxazol-5(4H)-one](/img/structure/B5729147.png)
![4-{[({[4-(ethoxycarbonyl)phenyl]amino}carbonyl)amino]methyl}benzoic acid](/img/structure/B5729151.png)
![N-{3-[N-(3-chlorobenzoyl)ethanehydrazonoyl]phenyl}-4-methoxybenzamide](/img/structure/B5729165.png)
![2-[(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B5729192.png)
![methyl 2-({[2-(2-methyl-3-furoyl)hydrazino]carbonyl}amino)benzoate](/img/structure/B5729197.png)




![5-(4-chlorophenyl)[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B5729222.png)